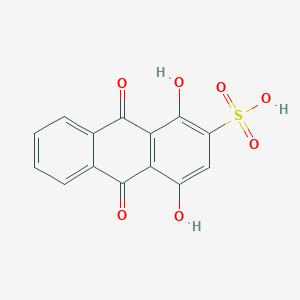

1,4-Dihydroxyanthraquinone-2-sulfonic acid

Description

1,4-Dihydroxyanthraquinone-2-sulfonic acid (CAS 145-48-2) is a sulfonated anthraquinone derivative with the molecular formula C₁₄H₈O₇S and a molecular weight of 320.27 g/mol . It appears as blue needle-like crystals and is primarily utilized as an intermediate in the synthesis of dyes such as disperse blue and brilliant blue . The compound features hydroxyl groups at positions 1 and 4 of the anthraquinone backbone and a sulfonic acid group at position 2, which significantly enhances its water solubility and reactivity compared to non-sulfonated analogs .

Properties

IUPAC Name |

1,4-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O7S/c15-8-5-9(22(19,20)21)14(18)11-10(8)12(16)6-3-1-2-4-7(6)13(11)17/h1-5,15,18H,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQSBGJULPBARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059729 | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-48-2 | |

| Record name | 9,10-Dihydro-1,4-dihydroxy-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rufianic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rufianic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-QUINIZARINSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SF26I984L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Reagents

The direct sulfonation of 1,4-dihydroxyanthraquinone with oleum (fuming sulfuric acid) represents a cornerstone method for introducing the sulfonic acid group at the 2-position. Oleum, typically at concentrations of 50–70% sulfur trioxide (SO₃), acts as both a sulfonating agent and a dehydrating medium. A Lewis base, such as pyridine or dimethylformamide (DMF), is often added to modulate reactivity and prevent over-sulfonation. The base coordinates with the hydroxyl groups of the anthraquinone, directing electrophilic substitution to the desired position.

The general reaction pathway proceeds as follows:

Process Parameters and Optimization

Industrial-scale synthesis typically involves the following steps:

-

Mixing Phase : 1,4-Dihydroxyanthraquinone is dispersed in 100% sulfuric acid, followed by the addition of a Lewis base (e.g., 1:1 molar ratio relative to the substrate).

-

Sulfonation : Oleum is introduced dropwise at 100–120°C, maintaining a final SO₃ concentration of 10–30% in the reaction mixture.

-

Quenching and Isolation : The mixture is cooled, poured onto ice, and neutralized to pH 7.5–8.0 using sodium hydroxide. The product is precipitated as the magnesium salt for enhanced purity.

Key Optimization Metrics :

-

Temperature : Elevated temperatures (100–130°C) improve reaction kinetics but require precise control to avoid decomposition.

-

Oleum Concentration : Higher SO₃ content (50–70%) increases sulfonation efficiency but raises corrosivity and safety concerns.

-

Lewis Base Selection : Pyridine yields superior regioselectivity compared to DMF, reducing byproduct formation.

Table 1: Performance of Oleum-Based Sulfonation

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 100–130°C | 85–90 | ≥95 |

| Oleum Concentration | 50–70% SO₃ | 80–85 | 90–92 |

| Lewis Base (Pyridine) | 1:1 molar ratio | 88–90 | 96–98 |

Chemical Reactions Analysis

1,4-Dihydroxyanthraquinone-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into hydroquinones.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Dye Production

Dye Intermediate

1,4-Dihydroxyanthraquinone-2-sulfonic acid is primarily recognized as a valuable intermediate in the production of dyes. It serves as a precursor for synthesizing various anthraquinone dyes, which are widely used in textiles and paper industries due to their vibrant colors and excellent fastness properties. The compound is synthesized through sulfonation processes involving quinizarin and sulfites, often utilizing manganese dioxide to enhance yield and purity .

Table 1: Dye Production Processes Using this compound

| Process Description | Conditions | Yield (%) |

|---|---|---|

| Sulfonation with oleum | 100-135 °C | High |

| Reaction with sodium sulfite | Aqueous medium | Moderate |

| Sulfonation with manganese dioxide | In water | High |

Environmental Applications

Inhibition of Sulfide Production

Research indicates that anthraquinone derivatives, including this compound, can inhibit sulfide production by sulfate-reducing bacteria. This property is particularly beneficial in industrial applications where hydrogen sulfide generation poses risks, such as in oil wells and sewage treatment facilities. The compound selectively inhibits sulfate reduction without affecting other beneficial bacterial processes .

Case Study: Industrial Application

In a study examining the effectiveness of anthraquinones in preventing hydrogen sulfide production in oil wells, it was found that this compound significantly reduced sulfide levels while allowing other microbial activities to proceed unimpeded. This selective inhibition helps maintain operational efficiency and safety in industrial settings.

Neuroprotective Properties

Neurotherapeutic Applications

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage by inhibiting apoptotic pathways and activating survival signaling cascades such as AKT phosphorylation. This makes it a candidate for therapeutic applications in neurodegenerative diseases .

Table 2: Neuroprotective Effects of this compound

| Study Focus | Methodology | Findings |

|---|---|---|

| Oxidative Injury Protection | Neuron/glia co-cultures | Reduced cell death by 50% |

| Caspase Activity | Staurosporine-induced injury | Inhibition of caspase activation |

| AKT Signaling | Western blot analysis | Increased pAKT levels post-treatment |

Mechanism of Action

The mechanism of action of 1,4-Dihydroxyanthraquinone-2-sulfonic acid involves its ability to form stable complexes with metal ions, which allows for the formation of colored compounds. This property is particularly useful in the textile industry for dyeing purposes .

Comparison with Similar Compounds

Key Structural and Functional Differences

The biological and industrial applications of anthraquinones are heavily influenced by substituent positions and functional groups. Below is a comparative analysis of 1,4-dihydroxyanthraquinone-2-sulfonic acid and related compounds:

Functional Group Impact on Properties

- Electronic Effects: The electron-withdrawing sulfonic acid group alters the anthraquinone’s absorption spectrum, making it suitable for vibrant dyes like disperse blue . In contrast, Rhein’s carboxylic acid group contributes to its biological activity .

- Synthetic Utility: Unlike fungal-derived hydroxyanthraquinones (HAQs) such as neobulgarone G, this compound is industrially synthesized for large-scale dye production .

Research Findings and Industrial Relevance

Dye Manufacturing

This compound is critical in producing sulfonated dyes due to its compatibility with polar solvents and fiber-binding capacity. For example, it is a precursor to C.I. Pigment Violet 5 and Helio Fast Rubine 4BLA . In contrast, non-sulfonated analogs like Quinizarin require additional processing to improve solubility .

Biological Activity

1,4-Dihydroxyanthraquinone-2-sulfonic acid (AQ2S) is a compound of significant interest due to its diverse biological activities, including potential neuroprotective, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with AQ2S, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

AQ2S is characterized by its anthraquinone backbone with two hydroxyl groups at positions 1 and 4 and a sulfonic acid group, which enhances its solubility in water and facilitates interactions with various biological targets. Its chemical formula is .

Neuroprotective Activity

Recent studies have highlighted the neuroprotective properties of AQ2S. In vitro experiments demonstrated that AQ2S significantly reduces neuronal death induced by staurosporine (STS), a potent apoptotic agent. The mechanisms underlying this protection involve:

- Caspase Inhibition : AQ2S acts as a novel caspase inhibitor, preventing apoptosis in neuron cultures exposed to oxidative stress.

- AKT Activation : Co-treatment with AQ2S resulted in increased phosphorylation of AKT (pAKT473), suggesting activation of survival signaling pathways .

Table 1: Effects of AQ2S on Neuronal Viability

| Treatment Condition | Neuronal Viability (%) | LDH Release (U/L) |

|---|---|---|

| Control | 100 | 10 |

| STS (150 nM) | 20 | 150 |

| STS + AQ2S (75 µM) | 60 | 80 |

The data indicate that AQ2S significantly mitigates the cytotoxic effects of STS, enhancing neuronal survival .

Antimicrobial Activity

AQ2S also exhibits antimicrobial properties against various pathogens. Studies have shown that it has inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL . This suggests potential applications in developing new antibacterial agents.

Table 2: Antimicrobial Activity of AQ2S

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Enterococcus faecalis | 16 |

| Streptococcus pneumoniae | 4 |

Anticancer Activity

The anticancer potential of AQ2S has been explored in various cancer cell lines. It has been found to inhibit the proliferation of human glioblastoma cells by inducing apoptosis. The compound’s ability to modulate signaling pathways related to cell survival and apoptosis makes it a candidate for further investigation in cancer therapy .

The biological activity of AQ2S can be attributed to several mechanisms:

- Metal Ion Complexation : The sulfonic acid group allows AQ2S to form stable complexes with metal ions, which may enhance its biological activity.

- Reactive Oxygen Species (ROS) Scavenging : AQ2S has been shown to scavenge ROS, thereby reducing oxidative stress in cells.

- Inhibition of Pro-inflammatory Cytokines : Studies suggest that AQ2S may downregulate pro-inflammatory cytokines such as TNF-α and COX-2, contributing to its anti-inflammatory effects.

Case Studies

-

Neuroprotection in Oxidative Stress Models :

A study demonstrated that pre-treatment with AQ2S effectively protected cortical neurons from hydrogen peroxide-induced injury. The protective effect was attributed to its role in maintaining mitochondrial integrity and reducing oxidative damage . -

Antimicrobial Efficacy Against MRSA :

In clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA), AQ2S showed significant antibacterial activity, suggesting its potential use as an adjunct therapy in treating resistant infections .

Q & A

Basic: What are the key physicochemical properties of 1,4-dihydroxyanthraquinone-2-sulfonic acid, and how can they be experimentally verified?

Answer:

The compound has a molecular formula of C₁₄H₈O₇S and a molecular weight of 320.27 g/mol . It exists as blue needle-like crystals, indicative of its conjugated quinoid structure . Key properties include solubility in polar solvents (e.g., water, methanol) due to the sulfonic acid group, which enhances hydrophilicity. Verification methods:

- UV-Vis spectroscopy : Characteristic absorption peaks in the visible range (e.g., ~500–600 nm) due to π→π* transitions in the anthraquinone backbone .

- HPLC : Use reverse-phase chromatography with a C18 column and UV detection to assess purity and retention behavior .

- Melting point : Reported >350°C for related sulfonated anthraquinones, though experimental validation is required .

Basic: What synthetic routes are reported for this compound, and what are their limitations?

Answer:

Synthesis typically involves sulfonation of 1,4-dihydroxyanthraquinone using concentrated sulfuric acid or oleum. Key steps:

Sulfonation : React 1,4-dihydroxyanthraquinone with H₂SO₄ at 80–100°C. The sulfonic acid group preferentially substitutes at the 2-position due to steric and electronic effects .

Purification : Neutralize excess acid with NaOH, followed by recrystallization from ethanol/water.

Limitations :

- Co-formation of disulfonated byproducts (e.g., 2,6- or 2,7-disulfonic derivatives) requires careful pH and temperature control .

- Low yields (~40–60%) due to competing oxidation of the hydroxyl groups under acidic conditions .

Advanced: How does the sulfonic acid group influence the electrochemical behavior of this compound compared to its non-sulfonated analog?

Answer:

The sulfonic acid group enhances solubility in aqueous electrolytes and stabilizes the reduced quinone form via hydrogen bonding. Experimental methods:

- Cyclic voltammetry (CV) : Compare redox potentials in buffered solutions (pH 4–9). The sulfonate group shifts the reduction potential to more negative values (e.g., ΔE ~ −0.2 V) due to electron-withdrawing effects .

- Spectroelectrochemistry : Monitor absorbance changes during redox cycling to correlate electronic transitions with charge states .

Contradictions : Some studies report anomalous redox reversibility in non-aqueous solvents, suggesting solvent-dependent stabilization of intermediates .

Advanced: What strategies can resolve contradictions in reported biological activity data for sulfonated anthraquinones?

Answer:

Discrepancies in cytotoxicity or DNA-binding efficacy may arise from:

Purity issues : Use HPLC-MS to confirm compound integrity and rule out disulfonated contaminants .

Experimental conditions : Standardize cell lines (e.g., MDA-MB-231 vs. HeLa), exposure times, and solvent controls (DMSO vs. aqueous buffers) .

Mechanistic studies : Employ fluorescence quenching assays to quantify DNA intercalation or ROS generation, which are structure-dependent .

Basic: How can researchers optimize the solubility of this compound for in vitro studies?

Answer:

- pH adjustment : Solubility increases in alkaline conditions (pH >7) due to deprotonation of the sulfonic acid group. Use phosphate buffer (pH 7.4) for biological assays .

- Co-solvents : Add 10–20% methanol or DMSO to aqueous solutions while ensuring compatibility with assay protocols .

- Sonication : Briefly sonicate suspensions (5–10 min) to disrupt aggregates .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic or photodynamic applications?

Answer:

- DFT calculations : Model HOMO/LUMO energies to predict electron-transfer kinetics in photocatalysis. The sulfonate group lowers LUMO energy, enhancing electron-accepting capacity .

- Molecular docking : Simulate interactions with biomolecular targets (e.g., DNA G-quadruplexes) using software like AutoDock Vina. Focus on hydrogen bonding with sulfonate and hydroxyl groups .

- MD simulations : Assess stability in aqueous environments by tracking solvent-accessible surface area (SASA) over 100-ns trajectories .

Basic: What analytical techniques are critical for characterizing sulfonated anthraquinone derivatives?

Answer:

- FT-IR : Identify sulfonate S=O stretching (∼1040 cm⁻¹) and quinone C=O (∼1670 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 7–8 ppm) and sulfonate-induced deshielding effects .

- Elemental analysis : Confirm sulfur content (~10% for C₁₄H₈O₇S) .

Advanced: How can researchers address discrepancies in the environmental fate data of sulfonated anthraquinones?

Answer:

- Biodegradation assays : Use OECD 301F (manometric respirometry) to compare degradation rates across studies. Sulfonated anthraquinones are typically persistent (half-life >60 days) .

- Adsorption studies : Measure soil/water partition coefficients (Kd) to clarify mobility. Discrepancies may arise from organic matter content in test soils .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.